magnesium bis(2-hydroxybenzoate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. |
|---|---|
CAS No. |
18917-89-0 |
Molecular Formula |
C14H10MgO6 |
Molecular Weight |
298.53 g/mol |
IUPAC Name |
magnesium bis(2-hydroxybenzoate) |
InChI |
InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
MQHWFIOJQSCFNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Mg+2] |
physical_description |
Solid |
Synonyms |
Keygesic-10 Magan Magnesium Salicylate Mobidin Momentum (Magnesium Salicylate) |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes of Magnesium Salicylate and Its Complexes
Conventional Chemical Synthesis Pathways
Conventional synthesis of magnesium salicylate (B1505791) primarily relies on reactions conducted in aqueous media, where controlled precipitation is the key to isolating the final product.
Solution-based precipitation is a widely documented method for producing magnesium salicylate. This technique involves dissolving the reactants in a solvent, typically deionized water, and inducing the precipitation of the product under controlled conditions. The general process involves preparing separate solutions of a magnesium salt and salicylic (B10762653) acid, which are then combined.
A typical procedure involves dispersing salicylic acid in deionized water and adjusting the pH to a basic level (9-10) using a base like sodium hydroxide (B78521). google.compatsnap.com A solution of a soluble magnesium salt is then added to this mixture. The reaction is often heated to temperatures between 70°C and 90°C for a period of 2 to 4 hours to ensure completion. google.com Upon cooling, the magnesium salicylate precipitates out of the solution. The solid product is then isolated through filtration, followed by washing with deionized water to remove any unreacted starting materials and byproducts, and finally dried. google.compatsnap.com The final product is often a hydrated form, such as magnesium salicylate trihydrate. google.com
The core of the solution-based synthesis is the reaction between a soluble magnesium salt and salicylic acid. Various magnesium salts can be utilized, including magnesium chloride, magnesium nitrate (B79036), and magnesium sulfate. google.com The reaction is essentially a neutralization and ligand exchange process.
Critical parameters that govern the reaction's success and yield include pH, temperature, and stoichiometry.
pH Control : Maintaining a pH level of 9 or higher is crucial to ensure the complete deprotonation of salicylic acid's carboxylic and phenolic hydroxyl groups, which facilitates effective coordination with the Mg²⁺ ions. google.com
Temperature : The reaction temperature influences the rate of reaction and the crystallinity of the product. Temperatures in the range of 70°C to 90°C are commonly used to promote the formation of a well-defined crystalline precipitate. google.com Operating below 60°C may lead to incomplete crystallization, while temperatures above 80°C could risk hydrolysis of the salicylate ligand.
Stoichiometry : The molar ratio of the reactants is another key factor. A slight stoichiometric excess of the magnesium salt is often employed to maximize the yield of magnesium salicylate. patsnap.com
The following table summarizes findings from various solution-based synthesis protocols.
| Salicylic Acid (mol) | Magnesium Salt | Magnesium Salt (mol) | Base | Temperature | Time | Yield | Source |
| 0.3 | Magnesium chloride hexahydrate | 0.36 | Sodium hydroxide | 70°C | 2h | 62.6% | patsnap.com |
| 0.01 | Magnesium nitrate | 0.012 | Sodium hydroxide | 70°C | 2h | 50.9% | patsnap.com |
Advanced Synthetic Approaches
In response to the growing need for more efficient and environmentally friendly chemical processes, advanced synthetic methods for magnesium salicylate have been developed. These approaches aim to reduce solvent use, shorten reaction times, and improve energy efficiency.
Mechanochemical synthesis offers a solvent-free or minimal-solvent alternative to traditional solution-based methods. researchgate.netbeilstein-journals.org This technique uses mechanical energy, typically through grinding or ball milling, to initiate chemical reactions between solid reactants. rsc.org
One documented method involves milling equimolar quantities of salicylic acid and magnesium hydroxide in a planetary ball mill. The reaction is exothermic and can achieve a high conversion rate (89%) in a relatively short time (45 minutes). Another approach utilizes magnesium oxide (MgO) as the magnesium source, which is ground together with salicylic acid. beilstein-journals.org This process can be performed as a neat grinding (without any liquid) or as liquid-assisted grinding (LAG), where a catalytic amount of a liquid, such as water, is added to facilitate the reaction. beilstein-journals.orgresearchgate.net The primary advantage of mechanochemistry is the significant reduction or complete elimination of aqueous waste streams.
Green chemistry protocols prioritize the design of chemical processes that minimize the use and generation of hazardous substances. researchgate.net The mechanochemical synthesis of magnesium salicylate is a prime example of a green approach due to its solvent-free nature. researchgate.net
Furthering the principles of green chemistry, research into related compounds has explored the use of safer reagents and solvent-free conditions. For instance, the synthesis of methyl salicylate has been achieved using dimethyl carbonate as a non-toxic alkylating agent in a solvent-free system, which is a safer alternative to traditional methods. researchgate.net Additionally, green synthesis routes have been developed for precursors like magnesium oxide (MgO) nanoparticles using plant extracts, which provides an eco-friendly way to create one of the starting materials for mechanochemical synthesis. nih.gov These examples highlight a broader trend toward developing sustainable synthesis protocols that could be adapted for magnesium salicylate production.
Synthesis of Related Magnesium Salicylate Derivatives and Analogues
The fundamental chemistry of magnesium salicylate synthesis can be extended to create a variety of derivatives and complexes with specific properties and applications.
A patented high-alkalinity method is used to produce magnesium salicylate derivatives intended for use as catalysts in solid propellants. This process involves reacting light magnesium oxide with an alkyl salicylate in a xylene-methanol solvent, followed by infusion with carbon dioxide gas.
Another example is the synthesis of complex detergents for lubricants, such as a calcium-magnesium salicylate composite. google.compatsnap.com This multi-step process begins with the reaction of an alkyl salicylic acid with calcium oxide and methanol (B129727). Subsequently, magnesium oxide, water, and ammonia (B1221849) are added, and the mixture undergoes a carbonation reaction with carbon dioxide to produce the final composite detergent. google.com
Complexes involving other active molecules have also been prepared. Theophylline (B1681296) magnesium salicylate pentahydrate, for instance, is synthesized by reacting one mole of magnesium salicylate with two moles of theophylline in an aqueous solution, from which the crystalline product precipitates. nih.gov In another advanced application, a nanocomposite for drug delivery was created by intercalating para-aminosalicylic acid (PAS) into magnesium layered hydroxides. nih.gov This was achieved via a co-precipitation method using either magnesium oxide or magnesium nitrate as the starting material for the hydroxide layers. nih.gov
Mixed Ligand Magnesium-Salicylate Complexes
The incorporation of additional ligands alongside salicylate ions in the coordination sphere of magnesium results in mixed ligand complexes. These ancillary ligands modify the electronic and steric environment of the metal center, leading to novel structural arrangements and properties. The synthesis of these complexes often involves the reaction of a magnesium salt with salicylic acid and another ligand in a suitable solvent system.
The formation of mixed-ligand complexes of Mg(II) has been explored with various organic molecules. researcher.life For instance, a study on a related system involved the synthesis of a magnesium(II) complex containing 1,10-phenanthroline (B135089) (phen) and isovanillic acid (Iso), a derivative of salicylic acid. acs.org The synthesis was achieved by reacting magnesium acetate (B1210297) tetrahydrate, 1,10-phenanthroline, and isovanillic acid in a 1:1:1 molar ratio in methanol with triethylamine. acs.org This reaction, conducted under a nitrogen atmosphere at 110 °C, yielded a mixture of hexacoordinated and tetracoordinated complexes. acs.org
In a different approach, researchers have successfully synthesized mixed-ligand magnesium complexes using oligopyridines and 2-furoic acid. mdpi.com The reaction conditions, such as the atmosphere and solvent, were found to be critical in determining the final product. For example, a complex with the formula [Mg(H2O)4(phen)]·2HFur·phen·H2O was formed under ambient conditions, where the magnesium ion is coordinated to four water molecules and one phenanthroline ligand. mdpi.com However, when syntheses were carried out in an inert atmosphere, complexes were formed where the ligand environment consisted of neutral oligopyridine molecules and acid anions. mdpi.com This highlights the influence of synthetic conditions on the coordination sphere of the magnesium ion.
The coordination chemistry of other Group 2 metals with salicylate and auxiliary pyridinic ligands, such as 1,10-phenanthroline and 4,4'-bipyridine, also provides insight. acs.org Studies on calcium, strontium, and barium salicylates show considerable variation in coordination numbers and the binding modes of the salicylate and pyridine (B92270) ligands, suggesting that magnesium salicylate complexes with similar ancillary ligands would also exhibit rich structural diversity. acs.org
Table 1: Synthesis and Characterization of a Mixed Ligand Magnesium Complex
| Parameter | Description |
| Complex | phenMgIso (Magnesium(II) complex with 1,10-phenanthroline and isovanillic acid) |
| Starting Materials | Mg(CH₃COO)₂·4H₂O, 1,10-phenanthroline, Isovanillic acid, Triethylamine |
| Solvent | Methanol |
| Reaction Conditions | N₂ atmosphere, 110 °C, 2 hours |
| Characterization Methods | Mass Spectrometry (ESI-MS), NMR Spectroscopy, Density Functional Theory (DFT) |
| Key Finding | Formation of a mixture of hexacoordinated and tetracoordinated complexes in solution. acs.org |
Heterobimetallic Salicylate Complexes with Magnesium
Heterobimetallic complexes, which feature two different metal centers within a single molecular entity, are a subject of growing interest. chesci.com These complexes can be held together by bridging ligands or direct metal-metal bonds. chesci.com The synthesis of heterobimetallic salicylate complexes involving magnesium presents a synthetic challenge but offers the potential for unique structural and chemical properties.
While specific examples of heterobimetallic salicylate complexes containing magnesium are not extensively documented in the provided literature, the principles for their synthesis can be inferred from related systems. For example, heterobimetallic bismuth-transition metal salicylate complexes have been synthesized by reacting triphenylbismuth, salicylic acid, and metal alkoxides. acs.org A similar strategy could potentially be adapted for magnesium, using a suitable magnesium precursor to react with another metal salicylate or a mixture of metal alkoxides and salicylic acid.
The formation of heterobimetallic lithium-magnesium complexes has been achieved using other ligand systems, demonstrating the feasibility of creating such structures with magnesium. A heterobimetallic lithium-magnesium complex supported by a dianionic double-layer nitrogen-phosphorus ligand was synthesized by reacting the ligand (H₂L¹) with MgCl₂ in the presence of n-BuLi. rsc.org Another study detailed the synthesis of a heterometallic lithium-magnesium derivative, [Li₂Mg₂{(η²-O(C₁₀H₆)N=N(C₆H₅)}₆], from the reaction of a homometallic magnesium complex with a lithium precursor like LiHMDS or nBuLi. researchgate.net This complex features a novel structure described as two truncated cubes sharing a Mg₂O₂ ring. researchgate.net These methodologies suggest that a sequential or one-pot reaction involving magnesium and another metal with salicylate as the bridging ligand could yield the desired heterobimetallic complexes.
Table 2: Synthetic Approaches for Heterobimetallic Complexes Containing Magnesium
| Complex Type | Ligand System | Synthetic Precursors | Key Structural Feature | Reference |
| Magnesium-Lithium | Dianionic nitrogen-phosphorus ligand | H₂L¹, MgCl₂, n-BuLi | Heterobimetallic cluster | rsc.org |
| Lithium-Magnesium | 1-phenylazo-2-naphthol | Mg(ⁿBu)₂, LiHMDS or ⁿBuLi | Two truncated cubes sharing a Mg₂O₂ ring | researchgate.net |
| Bismuth-Transition Metal | Salicylate | Triphenylbismuth, Salicylic acid, Metal alkoxides (Nb, Ta, Ti) | Bimetallic alkoxy-carboxylate structures | acs.org |
Solid State Structural Elucidation and Crystallography of Magnesium Salicylate
X-ray Diffraction Analysis of Crystalline Forms
X-ray diffraction (XRD) is a cornerstone technique for probing the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD methods have been instrumental in characterizing the different solid-state forms of magnesium salicylate (B1505791).
Single-Crystal X-ray Diffraction Studies
The synthesis of heterometallic complexes involving salicylate ligands has also been explored. For example, a one-dimensional coordination polymer with the formula {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n was synthesized and characterized using single-crystal X-ray diffraction. ichem.md Such studies provide insights into how the salicylate ligand can bridge different metal centers. Furthermore, research on mixed-ligand magnesium(II) complexes with oligopyridines has shown that the magnesium cation typically exists in an octahedral environment. mdpi.com
The table below summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of magnesium salicylate and related complexes.
| Compound | Crystal System | Space Group | Key Structural Features |
| Magnesium Salicylate Tetrahydrate | Monoclinic | P21/n | Discrete complex with salicylate anions directly coordinating to the magnesium cation. researchgate.net |
| Samarium Salicylate Complex | Monoclinic | P121/c1 | Centrosymmetric space group. aip.org |
| {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n | Monoclinic | P21/c | 1D coordination polymer with bridging salicylate ligands. ichem.md |
| [Mg(H2O)4(phen)]·2HFur·phen·H2O | Orthorhombic | Pna21 | Pseudo-octahedral coordination of the magnesium ion. mdpi.com |
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and obtaining information about the unit cell dimensions. PXRD has been widely used to characterize various forms of magnesium salicylate, including its hydrated and anhydrous states. For example, the thermal decomposition of magnesium salicylate has been studied using techniques including powder X-ray diffraction to characterize the resulting products. researchgate.net
The calcination of magnesium salicylate trihydrate at 500°C for one hour yields a white powder. google.compatsnap.com PXRD analysis of this powder shows diffraction peaks at 36.92°, 42.86°, 62.24°, 74.58°, and 78.52°, which correspond to the (111), (200), (220), (311), and (222) crystal faces of face-centered cubic magnesium oxide (MgO), matching JCPDS card number 45-0946. google.compatsnap.com
PXRD is also crucial in studying the mechanochemical synthesis of magnesium salicylate. For instance, the reaction of magnesium oxide (MgO) and salicylic (B10762653) acid (Hsal) through liquid-assisted grinding results in the formation of magnesium salicylate tetrahydrate, Mg(H2O)4(sal)2, which can be confirmed by comparing the experimental PXRD pattern with a simulated one. researchgate.net
Investigation of Coordination Environments around Magnesium Ions
Octahedral Strain Analysis in Mg-O Coordination Polyhedra
In many of its complexes, the magnesium ion is coordinated to six oxygen atoms, forming an octahedral [MgO6] polyhedron. nih.gov The degree of distortion from a perfect octahedron, known as octahedral strain, can significantly influence the compound's properties. Studies have shown that for organic Mg2+ complexes like magnesium salicylate, the values of the 25Mg quadrupolar coupling constant are well-rationalized by the degree of octahedral strain in the "MgO6" coordination polyhedra. nih.govacs.orgscience.gov This suggests a strong correlation between the local geometry around the magnesium ion and its nuclear magnetic resonance parameters. Research on talc-like hybrid materials also emphasizes the deviation from regular Mg octahedral coordination. researchgate.net
Hydration States and Their Structural Impact
Water molecules play a crucial role in the crystal structure of magnesium salicylate, leading to the formation of various hydrates. researchgate.net The most common form is magnesium salicylate tetrahydrate (C14H10MgO6·4H2O). uw.educhinajqc.comgolden-trade.comthermofisher.comthermofisher.compharmacompass.com The presence of water of hydration influences the compound's solubility and stability. cymitquimica.com
Magnesium salicylate tetrahydrate is a nonhygroscopic, crystalline powder, while the anhydrous form is amorphous and highly hygroscopic. nih.gov The tetrahydrate form contains discrete magnesium coordination units composed of four water molecules and two carboxylate ligands that are trans to each other. acs.org The water molecules can participate in extensive hydrogen bonding networks, which further stabilize the crystal structure. researchgate.net The thermal decomposition of magnesium salicylate hydrates has been studied, revealing that the decomposition proceeds in multiple steps, with the initial step being the loss of water molecules. researchgate.net
Formation and Characterization of Specific Solid-State Forms
Different synthetic methods can lead to the formation of various solid-state forms of magnesium salicylate. A widely used method involves the neutralization of salicylic acid with a magnesium salt in an aqueous medium. For instance, reacting salicylic acid with magnesium chloride hexahydrate at 70°C yields magnesium salicylate trihydrate. patsnap.com
Solvent-free mechanochemical synthesis, such as ball milling equimolar quantities of salicylic acid and magnesium hydroxide (B78521), has been shown to produce anhydrous magnesium salicylate directly. This method is advantageous as it eliminates aqueous waste and reduces energy consumption.
Magnesium Salicylate Hydrates (e.g., Tetrahydrate)
Magnesium salicylate is commonly found in a hydrated crystalline form, with the tetrahydrate being a well-documented example. uw.edunih.gov The anhydrous form is amorphous and highly hygroscopic, whereas the tetrahydrate is a nonhygroscopic, stable crystalline powder. nih.gov The inclusion of four water molecules in the crystal lattice is crucial for stabilizing the structure. uw.edu
Structural studies indicate that magnesium salicylate tetrahydrate exists as a monomeric complex. researchgate.net In this arrangement, the magnesium ion is typically coordinated by the salicylate ligands and water molecules. The salicylate anion acts as a bidentate ligand, coordinating to the magnesium ion through both the carboxylate oxygen and the phenolic hydroxyl group. The remaining coordination sites on the magnesium ion are occupied by water molecules.
Table 1: Chemical Identifiers for Magnesium Salicylate Tetrahydrate
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | magnesium;2-carboxyphenolate;tetrahydrate | pharmacompass.com |
| Molecular Formula | C₁₄H₁₈MgO₁₀ | pharmacompass.comthermofisher.com |
| Molecular Weight | 370.59 g/mol | pharmacompass.comthermofisher.com |
| InChI Key | NBQBEWAYWAMLJJ-UHFFFAOYSA-L | pharmacompass.comthermofisher.com |
| CAS Number | 18917-95-8 | pharmacompass.com |
Double Salts and Co-Crystals Involving Magnesium Salicylate (e.g., Theophylline (B1681296) Magnesium Salicylate)
Magnesium salicylate's ability to form multi-component crystalline solids, such as double salts and co-crystals, has been explored. These structures involve the incorporation of a second component—another salt or a neutral molecule—into the crystal lattice alongside magnesium salicylate.
A notable example is the co-crystal theophylline magnesium salicylate . Investigations using differential scanning calorimetry (DSC) and infrared (IR) spectroscopy have confirmed that this material is a distinct crystalline compound, not a simple physical mixture of its components. google.com Thermograms of the co-crystal show a single thermal transition at 139°-140° C, which is different from the transitions of the individual components. google.com Furthermore, IR spectra reveal significant changes, such as the disappearance of the carbonyl (C=O) band at 1715 cm⁻¹, indicating the formation of new intermolecular interactions, likely hydrogen bonds, between theophylline and magnesium salicylate within the crystal lattice. google.com
Another example of a complex crystal is magnesium salicylate 15-crown-5 (B104581) hydrate (B1144303) acetonitrile (B52724) solvate . Single-crystal X-ray diffraction has provided detailed structural data for this compound, revealing a complex supramolecular assembly. crystallography.net
Table 2: Crystallographic Data for Magnesium Salicylate 15-Crown-5 Hydrate Acetonitrile Solvate
| Parameter | Value | Source |
|---|---|---|
| Formula | C₄₇H₆₂Mg₂N₂O₂₂.₅ | crystallography.net |
| Crystal System | Triclinic | crystallography.net |
| Space Group | P -1 | crystallography.net |
| a | 13.1527 Å | crystallography.net |
| b | 14.2669 Å | crystallography.net |
| c | 16.2997 Å | crystallography.net |
| α | 64.76° | crystallography.net |
| β | 88.722° | crystallography.net |
| γ | 75.257° | crystallography.net |
Layered Structures in Salicylatoborate Complexes
Research into more complex systems has led to the synthesis and characterization of salicylatoborate complexes containing magnesium. One such compound, magnesium bis-salicylatoborate , presents a unique layered structure. researchgate.netresearchgate.net The chemical formula for this crystalline material is [Mg(H₂O)₆][B(Sal)₂]·4H₂O. researchgate.netresearchgate.net
The crystal structure is characterized as a novel double-layered material. researchgate.netresearchgate.net It consists of two distinct components:
Cationic Layers : These layers are formed by hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺.
Anionic Layers : These layers are composed of bis(salicylato)borate(III) anions, [B(Sal)₂]⁻.
The structure is held together by hydrogen bonds between the cationic and anionic layers and the interstitial water molecules. This arrangement is a unique feature among the various salicylatoborate structures that have been reported. researchgate.net The formation of such a layered architecture is driven by the coordination preferences of boron with the salicylate ligands and the hydration of the magnesium cation.
Table 3: Characteristics of Layered Magnesium Bis-salicylatoborate
| Property | Description | Source |
|---|---|---|
| Chemical Formula | [Mg(H₂O)₆][B(Sal)₂]·4H₂O | researchgate.netresearchgate.net |
| Structural Type | Double-layered material | researchgate.net |
| Cationic Component | [Mg(H₂O)₆]²⁺ | researchgate.netresearchgate.net |
| Anionic Component | [B(Sal)₂]⁻ | researchgate.netresearchgate.net |
Structural Correlations with Synthesis Parameters
The resulting solid-state structure of magnesium salicylate is highly dependent on the parameters used during its synthesis. Control over these conditions is critical for obtaining a desired crystalline form with high purity and yield.
Key synthesis parameters that influence the final product include:
pH Control : Maintaining a basic pH is crucial. A pH of 9 or higher ensures the complete deprotonation of salicylic acid's carboxylic and hydroxyl groups, which facilitates proper coordination with Mg²⁺ ions. Chinese patents also describe controlling the pH between 9 and 10 during preparation. google.com
Temperature : The reaction temperature affects the rate and completeness of crystallization. Temperatures between 70°C and 90°C are often used for the reaction. google.com Operating below 60°C can lead to incomplete crystallization, while temperatures above 80°C may promote the hydrolysis of the salicylate ligand, leading to impurities.
Stoichiometry : The molar ratio of the reactants influences the reaction yield. Using a slight stoichiometric excess of the magnesium salt can maximize the yield.
By carefully controlling these parameters, the synthesis can be directed to produce magnesium salicylate with specific hydration states and crystalline properties, avoiding the formation of amorphous products or undesired side-products. google.com
Spectroscopic Characterization and Vibrational Analysis of Magnesium Salicylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a refined tool for probing the atomic-level structure of magnesium salicylate (B1505791), with different NMR techniques offering unique insights.
Solid-State ²⁵Mg NMR Spectroscopy for Coordination Environment Probing
Solid-state ²⁵Mg NMR is a powerful, albeit specialized, technique for directly investigating the immediate environment of the magnesium ion. lancs.ac.ukacs.org The ²⁵Mg nucleus possesses a nuclear spin greater than 1/2, making it quadrupolar. Its interaction with the local electric field gradient is highly sensitive to the geometry and symmetry of the coordination sphere. lancs.ac.ukacs.org
Research on magnesium-containing organic complexes, including those with salicylate ligands, demonstrates that ²⁵Mg NMR parameters, such as the quadrupolar coupling constant (C_Q_) and isotropic chemical shift (δ_iso_), are sensitive to the local structure. acs.orgnih.gov For instance, the C_Q_ values in organic Mg²⁺ complexes can be directly related to the degree of strain in the "MgO₆" octahedral coordination polyhedra. acs.orgnih.gov In magnesium salicylate, where the Mg²⁺ ion is typically chelated by the carboxylate and hydroxyl groups of the salicylate ligands, the ²⁵Mg NMR spectrum provides a definitive signature of this coordination. While a single crystal structure has been reported for a monomeric magnesium salicylate tetrahydrate, ²⁵Mg SSNMR can confirm the number of distinct magnesium sites and their coordination numbers in various hydrated or anhydrous forms. lancs.ac.ukresearchgate.net This technique is crucial for distinguishing between different coordination numbers (e.g., MgO₄, MgO₅, MgO₆) and geometries, which might vary depending on the hydration state of the compound. lancs.ac.uk
Table 1: Representative ²⁵Mg NMR Parameters for Magnesium Coordination Environments This table illustrates typical parameter ranges and is not specific to a single magnesium salicylate species.
| Coordination Environment | Typical δiso (ppm) Range | Typical CQ (MHz) Range |
|---|---|---|
| MgO₄ | -20 to 10 | Variable, can be large |
| MgO₅ | 10 to 30 | ~12-14 |
| MgO₆ | -10 to 40 | ~2-10 |
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is instrumental in confirming the organic structure of the salicylate ligand within the complex. In the ¹H NMR spectrum, the aromatic protons of the salicylate anion typically appear as a series of multiplets in the 6.5-8.0 ppm range.
A definitive confirmation of the formation of magnesium salicylate from salicylic (B10762653) acid is the disappearance of the two acidic proton signals: the one from the carboxylic acid (-COOH) and the one from the phenolic hydroxyl (-OH) group. These protons are removed upon deprotonation to form the salicylate dianion, which then coordinates with the Mg²⁺ ion. The chemical shifts of the remaining aromatic protons may also experience slight changes upon coordination compared to the free salicylate ion in solution, reflecting the altered electronic distribution within the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are highly effective for studying the functional groups and the nature of the metal-ligand bond in magnesium salicylate.
Vibrational Analysis of Salicylate Ligand Interactions with Magnesium
The interaction between the salicylate ligand and the magnesium ion induces significant and characteristic shifts in the vibrational frequencies of the ligand's functional groups. hereon.de In the IR spectrum of the parent salicylic acid, a strong absorption band corresponding to the C=O stretching of the carboxylic acid is observed around 1680 cm⁻¹. Upon deprotonation and coordination to magnesium, this band disappears and is replaced by two new bands: the asymmetric (ν_as_) and symmetric (ν_s_) stretching vibrations of the carboxylate group (COO⁻). researchgate.net
The positions of these carboxylate bands provide clues about the coordination mode. The difference in wavenumber between these two bands (Δν = ν_as_ - ν_s_) is diagnostic. In magnesium salicylate, the salicylate acts as a bidentate ligand, coordinating through both the carboxylate oxygen and the phenolic oxygen, which is reflected in the value of Δν. Furthermore, the broad O-H stretching band present in salicylic acid (originating from both the carboxylic and phenolic groups) is replaced by sharper bands corresponding only to water of hydration, if present, in the spectrum of magnesium salicylate. mjcce.org.mk
Table 2: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Salicylic Acid (Approx. cm⁻¹) | Magnesium Salicylate (Approx. cm⁻¹) |
|---|---|---|
| Carboxylic O-H Stretch | ~3230 (broad) | Absent |
| C=O Stretch (Carboxylic Acid) | ~1680 | Absent |
| Asymmetric COO⁻ Stretch (ν_as_) | N/A | ~1584 |
| Symmetric COO⁻ Stretch (ν_s_) | N/A | ~1376 |
| Aromatic C=C Stretch | ~1480 | ~1480 |
Note: Wavenumbers are approximate and can vary with the sample state and measurement conditions. researchgate.net
Distinguishing Pure Compounds from Physical Mixtures via IR
IR spectroscopy provides a straightforward and rapid method to distinguish a synthetically prepared pure magnesium salicylate compound from a simple physical mixture of its precursors (e.g., salicylic acid and magnesium oxide or hydroxide).
A physical mixture would exhibit an IR spectrum that is a simple superposition of the spectra of the individual components. Key features would include the persistent, strong C=O stretch of the carboxylic acid from unreacted salicylic acid at ~1680 cm⁻¹ and its broad O-H stretch.
In contrast, the spectrum of the pure magnesium salicylate compound would lack these specific salicylic acid bands. Instead, it would display the characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate group, confirming the chemical reaction and formation of the salt. hereon.de
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information on the conjugated π-electron system of the salicylate ligand and how it is affected by coordination to the magnesium ion. researchgate.net
The salicylate anion features a conjugated system involving the aromatic ring and the carboxylate group. This gives rise to characteristic absorption bands in the UV region, primarily due to π → π* and n → π* electronic transitions. researchgate.netmdpi.com Salicylic acid in solution typically shows two main absorption maxima (λ_max_), one around 230-240 nm and another near 300-310 nm. mdpi.comlcms.cz
When the salicylate ligand chelates with the Mg²⁺ ion, the energy levels of its molecular orbitals are perturbed. This interaction can cause a shift in the λ_max_ to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The magnitude and direction of this shift depend on the nature of the metal-ligand interaction. Observing such a spectral shift upon addition of Mg²⁺ to a salicylate solution is clear evidence of complex formation.
Table 3: Typical UV-Vis Absorption Maxima (λ_max_)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Salicylic Acid / Salicylate | ~235 | ~303 |
| Magnesium Salicylate Complex | Shifted from 235 | Shifted from 303 |
Note: Exact λ_max_ values are dependent on solvent and pH.
Absorption Spectra and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of magnesium salicylate in an aqueous solution is primarily dictated by the salicylate anion. The electronic transitions responsible for the absorption of UV light are associated with the aromatic ring and the carboxylate and hydroxyl functional groups.
The UV spectrum of the salicylate ion exhibits characteristic absorption bands. In aqueous solutions, magnesium salicylate shows a wavelength of maximum absorbance (λmax) at approximately 296 nm. Studies on salicylic acid and its salts, such as sodium salicylate, provide further insight into the electronic transitions. For instance, salicylic acid in solution displays two main absorption maxima, one around 230-240 nm and another near 300 nm. researchgate.netresearchgate.net Specifically, salicylic acid has shown absorption peaks at 231.2 nm and 295.8 nm. researchgate.net Similarly, sodium salicylate exhibits absorption bands at approximately 301 nm and 345 nm. sci-hub.ru
These absorption bands arise from electronic transitions within the salicylate molecule. The high-energy band observed in the 230-240 nm region is attributed to a π–π* transition of the aromatic ring system. mdpi.com The second, typically broader band, which appears in the 280-330 nm range for related compounds, is assigned to an n–π* transition. mdpi.com This transition involves the excitation of a non-bonding electron from the oxygen atom of the hydroxyl or carboxylate group to an anti-bonding π* orbital of the aromatic ring. The presence of the magnesium ion does not significantly alter the electronic transitions of the salicylate moiety in solution.
Table 1: UV-Vis Absorption Data for Salicylate and Related Compounds
| Compound | Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Transition Type (λmax 1) | Transition Type (λmax 2) |
| Magnesium Salicylate | Water | ~296 | - | n-π | - |
| Salicylic Acid | - | 231.2 | 295.8 | π-π | n-π |
| Salicylic Acid | - | 239 | 300 | π-π | n-π |
| Sodium Salicylate | Solid State (diluted) | 301 | 345 | n-π | - |
| Methyl Salicylate | Vapor Phase | 230-240 | 280-330 | π-π | n-π |
Mass Spectrometry (MS)
Mass spectrometry of magnesium salicylate involves the ionization of the compound and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. Due to the ionic and non-volatile nature of the salt, techniques like electrospray ionization (ESI) are typically employed. The resulting mass spectrum would be dominated by ions corresponding to the salicylate anion and its fragments.
Direct mass spectrometry data for magnesium salicylate is not extensively published. However, the fragmentation pattern can be inferred from the well-documented behavior of salicylic acid and its derivatives. nist.govresearchgate.net Upon ionization, the salicylate anion (m/z 137) would be a prominent peak.
The fragmentation of the salicylate ion is influenced by the "ortho effect," a phenomenon resulting from the interaction of the adjacent carboxylate and hydroxyl groups. nist.gov Key fragmentation pathways for the salicylic acid molecular ion or the salicylate anion typically include:
Loss of H₂O (water): A fragment ion resulting from the elimination of a water molecule.
Loss of CO₂ (carbon dioxide): Decarboxylation is a common fragmentation pathway for carboxylic acids.
Loss of CO (carbon monoxide): Elimination of carbon monoxide can also occur.
For example, the tandem mass spectrometry (MS/MS) of salicylic acid (in its protonated or deprotonated form) reveals characteristic fragment ions. researchgate.net The fragmentation of related compounds like methyl salicylate shows a molecular ion peak followed by fragments resulting from the loss of the methoxy (B1213986) group (•OCH₃) and subsequent loss of carbon monoxide (CO). docbrown.info
Table 2: Predicted and Known Fragment Ions in the Mass Spectrometry of Salicylates
| Precursor Ion (m/z) | Compound | Fragment Ion (m/z) | Neutral Loss |
| 138 [M+H]⁺ | Salicylic Acid | 121 | H₂O |
| 138 [M+H]⁺ | Salicylic Acid | 93 | COOH |
| 137 [M-H]⁻ | Salicylic Acid | 93 | CO₂ |
| 152 [M]⁺• | Methyl Salicylate | 121 | •OCH₃ |
| 152 [M]⁺• | Methyl Salicylate | 120 | CH₃OH |
| 152 [M]⁺• | Methyl Salicylate | 92 | •OCH₃ + CO |
Computational Chemistry and Molecular Modeling of Magnesium Salicylate Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules with high accuracy. These ab initio or density functional theory (DFT) methods are crucial for understanding the intrinsic properties of magnesium salicylate (B1505791).
The local electronic environment around a nucleus can be characterized by the electric-field-gradient (EFG) and chemical shielding tensors, which are measurable by techniques like nuclear magnetic resonance (NMR) spectroscopy.
The EFG measures the rate of change of the electric field at a nucleus, arising from the surrounding electronic and nuclear charge distribution. wikipedia.org It is a second-rank tensor that is non-zero only when the surrounding charges deviate from cubic symmetry. wikipedia.org For quadrupolar nuclei like ²⁵Mg (I > 1/2), the EFG couples with the nuclear electric quadrupole moment, providing detailed information about the local structure. wikipedia.orgacs.org In the context of magnesium salicylate, the coordination of the Mg²⁺ ion by salicylate ligands and water molecules creates a specific EFG. DFT computations, such as the gauge-including projector-augmented-wave (GIPAW) method, can corroborate experimental findings and allow for the visualization of the EFG tensor's principal components relative to the molecular structure. acs.org Studies on organic Mg²⁺ complexes have shown that the ²⁵Mg quadrupolar coupling constant (C_Q_), which is derived from the EFG, is related to the degree of strain in the "MgO₆" octahedral coordination polyhedra. acs.org
Chemical shielding is an anisotropic property describing how the electron cloud around a nucleus shields it from an external magnetic field. chimia.chnih.gov This phenomenon gives rise to the chemical shift observed in NMR spectroscopy. nih.gov The chemical shielding tensor can be described by three principal components (σ₁₁, σ₂₂, σ₃₃), the average of which corresponds to the isotropic chemical shift seen in solution NMR. chimia.ch Computational methods can calculate these principal components, offering significant insight into the local electronic structure of the molecule. chimia.ch For magnesium salicylate, ²⁵Mg NMR spectroscopy provides a distinct signature of the coordination environment, which is crucial for distinguishing between different coordination numbers and geometries that may vary with the hydration state of the compound.
Table 1: Key Parameters Derived from QM Tensor Calculations This table is illustrative of the types of data obtained from EFG and Chemical Shielding calculations.
| Parameter | Tensor | Description | Typical Application for Magnesium Salicylate |
|---|---|---|---|
| Quadrupolar Coupling Constant (C_Q_) | Electric Field Gradient | Measures the strength of the interaction between the nuclear quadrupole moment and the EFG. | Characterizes the symmetry and strain of the Mg²⁺ coordination sphere. acs.org |
| Asymmetry Parameter (η_Q_) | Electric Field Gradient | Describes the deviation of the EFG from axial symmetry (ranges from 0 to 1). researchgate.net | Provides further detail on the geometry of the electron density around the ²⁵Mg nucleus. |
| Isotropic Chemical Shift (δ_iso_) | Chemical Shielding | The average chemical shift, observed in solution NMR. | Identifies the general chemical environment of the Mg²⁺ ion and ligand atoms. chimia.ch |
| Chemical Shift Anisotropy (CSA) | Chemical Shielding | The orientation dependence of the chemical shift. | Gives detailed information on the three-dimensional electronic structure around a nucleus. libretexts.org |
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com Using methods like DFT, this process iteratively adjusts nuclear coordinates to minimize the total energy, thereby predicting the most stable three-dimensional structure of the molecule. scm.comyoutube.com For magnesium salicylate, this involves determining the precise bond lengths, bond angles, and coordination geometry of the magnesium ion with the salicylate ligands and any associated water molecules. The salicylate anion typically acts as a bidentate ligand, coordinating to the magnesium ion through both a carboxylate oxygen and the phenolic hydroxyl group.
Once the optimized geometry is obtained, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, the nature of the chemical bonds, and the properties of the molecular orbitals. chimia.ch In magnesium salicylate, the electronic transitions responsible for its ultraviolet-visible (UV-Vis) absorption are associated with the aromatic ring and the carboxylate and hydroxyl functional groups of the salicylate anion. The interaction between the Mg²⁺ ion and the organic salicylate ligand results in a coordination compound whose properties are dictated by both the metal center and the ligand.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations have proven to be a valuable tool for analyzing the interactions of various small molecules with biological systems like biomembranes. nih.gov
While molecular docking can predict the preferred orientation of a ligand when bound to a receptor, these initial poses often require refinement. MD simulations are used to refine these binding poses by simulating the dynamic behavior of the ligand-receptor complex in a more realistic, solvated environment. nih.gov This process allows for the relaxation of both the ligand and the protein side chains, leading to a more accurate prediction of the binding conformation. nih.gov A high-throughput workflow known as "tinyIFD" has been developed for this purpose, utilizing specialized MD simulation code to refine ligand poses efficiently. nih.gov In studies of salicylate, MD simulations have been used to investigate its effects on the properties of lipid bilayers, showing that the molecule associates at the water-lipid interface. nih.govnih.gov This demonstrates the capability of MD to refine the understanding of how salicylate-containing compounds interact with biological structures.
In metalloenzymes where a magnesium ion acts as a cofactor, ligands are often assumed to coordinate directly with the metal. However, computational studies can reveal alternative, Mg²⁺-independent binding modes. MD simulations and docking studies have been instrumental in exploring such possibilities for inhibitors of enzymes like the Mycobacterium tuberculosis salicylate synthase (MbtI). acs.orgresearchgate.net For example, modeling showed that a potent furan-based inhibitor could bind within the MbtI active site even in the absence of the Mg²⁺ ion. acs.org Subsequent MD simulations confirmed that the binding mode of certain inhibitors was indeed Mg²⁺-independent. researchgate.net Experimental tests further supported this hypothesis, showing that the inhibitory activity of one compound was not strongly influenced by the concentration of Mg²⁺. acs.org This research indicates that metal chelation may not be an essential feature for all inhibitors of Mg²⁺-dependent enzymes, opening new avenues for drug design. acs.org
Docking Studies for Molecular Interactions
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. ijrpr.com It is widely used to understand the structural basis of molecular interactions and to screen for potential inhibitors. ijrpr.comunair.ac.id
Docking studies have been employed to elucidate the interactions of salicylate-based inhibitors with their enzymatic targets. In the case of MbtI, docking simulations revealed how specific inhibitors fit into the enzyme's active site. researchgate.net These studies can identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-receptor complex. For instance, one inhibitor was shown to form a salt bridge with the Mg²⁺ cofactor while also establishing hydrophobic interactions with surrounding amino acid residues. researchgate.net Another inhibitor was found to form hydrogen bonds with a different set of residues and also interact ionically with the magnesium ion. researchgate.net These detailed interaction maps are crucial for the rational design of more potent and selective therapeutic agents. escholarship.org
Table 2: Example of Molecular Interactions Identified by Docking Studies for MbtI Inhibitors Based on findings from studies of salicylate synthase inhibitors.
| Inhibitor | Target Enzyme | Interacting Residues | Type of Interaction | Role of Mg²⁺ | Source |
|---|---|---|---|---|---|
| Compound 10 | MbtI | Ile207, Pro251, r361, Leu404 | Hydrophobic | Ionic (Salt Bridge) | researchgate.net |
| Compound 11 | MbtI | Lys205, Tyr385, Gly490, Arg405, Lys438 | Hydrogen Bonding | Ionic | researchgate.net |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry, particularly through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for the theoretical prediction of spectroscopic parameters of molecular systems like magnesium salicylate. These computational methods allow for the elucidation of electronic structure and the prediction of various spectroscopic properties, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Such theoretical investigations provide valuable insights that complement and aid in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman)
The theoretical prediction of the vibrational spectra of magnesium salicylate involves the calculation of the frequencies and intensities of its normal modes of vibration. These calculations are typically performed using DFT methods, which can provide a good correlation with experimental infrared (IR) and Raman spectra.
The vibrational modes of magnesium salicylate are primarily associated with the salicylate ligand, with the magnesium ion influencing the vibrations of the carboxylate and hydroxyl groups upon coordination. Theoretical studies on the salicylate anion provide a foundational understanding of its vibrational characteristics. The coordination of the Mg²⁺ ion to the salicylate ligand is expected to induce noticeable shifts in the vibrational frequencies of the functional groups involved in bonding.
A theoretical vibrational analysis of the salicylate anion using DFT calculations can predict the key vibrational modes. Upon chelation of a magnesium ion, the most significant changes are anticipated in the stretching frequencies of the carboxylate (COO⁻) and phenolic hydroxyl (O-H) groups.
Table 1: Predicted Vibrational Frequencies for Salicylate Anion and Expected Shifts for Magnesium Salicylate
| Vibrational Mode | Predicted Frequency (Salicylate Anion, cm⁻¹) | Expected Shift upon Coordination with Mg²⁺ |
|---|---|---|
| O-H stretch | ~3400-3500 | Shift to lower frequency and broadening |
| C=O stretch (carboxylate) | ~1650-1700 | Shift to lower frequency |
| Aromatic C=C stretch | ~1450-1600 | Minor shifts |
| C-O stretch (phenolic) | ~1200-1300 | Shift to higher frequency |
| O-H bend | ~1300-1400 | Minor shifts |
Note: The predicted frequencies for the salicylate anion are based on general DFT calculations for similar aromatic carboxylates. The expected shifts are qualitative predictions based on the effects of metal coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical prediction of NMR spectra for magnesium salicylate involves the calculation of the chemical shifts for ¹H, ¹³C, and ²⁵Mg nuclei. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a commonly employed approach for calculating NMR shielding tensors, from which chemical shifts are derived.
¹H and ¹³C NMR: The chemical shifts of the hydrogen and carbon atoms in the salicylate ligand are influenced by the coordination to the magnesium ion. Computational models can predict these shifts with a reasonable degree of accuracy, aiding in the assignment of experimental spectra. rsc.orgnrel.gov The coordination of Mg²⁺ is expected to cause downfield shifts for the protons and carbons near the coordination site (carboxylate and hydroxyl groups).
²⁵Mg NMR: Predicting the ²⁵Mg chemical shift is more challenging due to the quadrupolar nature of the ²⁵Mg nucleus and its low natural abundance. huji.ac.il However, first-principles calculations using methods like CASTEP, which employs plane-wave basis sets and periodic boundary conditions, have shown good correspondence with experimental solid-state ²⁵Mg NMR data for various magnesium compounds. rsc.orgresearchgate.net These calculations can provide insights into the local coordination environment of the magnesium ion in magnesium salicylate. rsc.org The predicted ²⁵Mg chemical shift for magnesium salicylate would be expected to fall within the typical range for octahedrally coordinated Mg²⁺ in organic complexes.
Table 2: Theoretical Approaches for NMR Prediction of Magnesium Salicylate
| Nucleus | Computational Method | Key Considerations |
|---|---|---|
| ¹H, ¹³C | DFT (e.g., B3LYP) with GIAO | Solvent effects, conformational averaging |
| ²⁵Mg | First-principles (e.g., CASTEP) | Solid-state effects, quadrupolar coupling |
UV-Vis Spectroscopy
The theoretical prediction of the UV-Vis absorption spectrum of magnesium salicylate can be achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
The UV-Vis spectrum of magnesium salicylate is expected to be dominated by π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carboxylate and hydroxyl groups. The coordination of the magnesium ion can influence the energies of the molecular orbitals involved in these transitions, leading to shifts in the absorption bands compared to the free salicylate anion.
Table 3: Predicted Electronic Transitions for Magnesium Salicylate using TD-DFT
| Transition Type | Predicted λ_max (nm) | Associated Molecular Orbitals |
|---|---|---|
| π → π* | ~280-320 | HOMO → LUMO |
| n → π* | ~230-260 | n(O) → LUMO |
Note: The predicted λ_max values are estimations based on TD-DFT calculations of similar phenolic compounds and are subject to variations depending on the computational level and solvent model used.
Molecular Interactions and Biochemical Mechanisms Involving Salicylate and Magnesium
Metal-Ligand Binding Characteristics in Salicylate (B1505791) Complexes
The interaction between magnesium ions (Mg²⁺) and salicylate anions results in the formation of coordination complexes with specific structural characteristics. In these complexes, the magnesium ion is typically found in an octahedral "MgO₆" coordination environment acs.orgacs.org. The salicylate anion, derived from salicylic (B10762653) acid, is a versatile ligand from a coordination chemistry perspective because it possesses two donor centers: the carboxylic and the phenolic hydroxyl groups ijesi.org. This structure allows for various coordination modes with metal ions ijesi.org.
In crystalline form, such as magnesium salicylate tetrahydrate, the compound exists as a monomeric complex where the magnesium ion is coordinated by both salicylate ligands and water molecules . The tetrahydrate form is a nonhygroscopic, crystalline powder, whereas the anhydrous version is amorphous and highly hygroscopic nih.gov. Structural studies of magnesium salicylate (Mg(sal)) crystals reveal discrete coordination units composed of two salicylate ligands and four water molecules. In this arrangement, the two carboxylate ligands are positioned in a trans configuration relative to each other within the coordination sphere acs.org. The coordination of the salicylate anion to the magnesium ion can significantly alter the physicochemical properties of the metal species ijesi.org. Techniques such as 25Mg solid-state nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing these magnesium coordination environments acs.orgacs.org.
The presence of two potential donor sites on the salicylate anion facilitates chelation, the formation of a ring structure containing the metal ion. Salicylate typically acts as a bidentate ligand, coordinating to the magnesium ion through one oxygen atom from the carboxylate group and the oxygen from the phenolic hydroxyl group . This bidentate chelation leads to the formation of stable complexes ijesi.org.
The carboxylate group of the salicylate ligand can bind to metal ions in several modes, including monodentate, bidentate, and bridging fashions ijesi.org. In the case of magnesium salicylate, the chelation results in a stable six-coordinate, distorted octahedral geometry around the Mg²⁺ ion, with the remaining coordination sites typically occupied by water molecules acs.org. This arrangement is entropically favored and contributes to the stability of the complex.
Enzymatic Interactions and Catalysis (where Magnesium is a cofactor or involved in the mechanism)
Magnesium ions play a critical role as a cofactor in the function of certain enzymes, such as the salicylate synthase MbtI from Mycobacterium tuberculosis acs.orgunimi.itnih.govacs.org. MbtI is a key Mg²⁺-dependent enzyme involved in the biosynthesis of mycobactins, which are siderophores essential for the bacterium's iron acquisition and, consequently, its survival and pathogenicity acs.orgunimi.itnih.govpdbj.org.
MbtI is part of the menaquinone, siderophore, and tryptophan (MST) family of enzymes and catalyzes the conversion of chorismate into salicylate through an isochorismate intermediate nih.govnih.govnih.govnih.gov. The synthase activity of MbtI is dependent on the presence of Mg²⁺ nih.gov. For MST enzymes, the binding of the substrate is the primary driving force for the catalytic reaction, followed by the interaction with the magnesium cofactor unimi.it. In salicylate synthases like MbtI, the Mg²⁺ ion is crucial for retaining the isochorismate intermediate within the active site. This retention facilitates the subsequent lyase reaction, which involves the elimination of pyruvate to form the final product, salicylate nih.govacs.org. This mechanism distinguishes salicylate synthases from isochorismate synthase enzymes, where high concentrations of Mg²⁺ can inhibit the release of the isochorismate product nih.govnih.govacs.org.
The structural understanding of how magnesium, salicylate, and salicylate synthase interact has been significantly advanced by X-ray crystallography. The first crystal structure of the MbtI–Mg²⁺–salicylate ternary complex provided crucial insights into the enzyme's catalytic mechanism acs.orgunimi.itnih.govnih.gov. This structure confirmed the hypothesized roles of key residues and the metal cofactor in the enzymatic reaction acs.orgnih.gov.
The crystallographic data for this ternary complex, available under the PDB accession code 6ZA5, details the precise arrangement of the salicylate product and the Mg²⁺ ion within the active site of the MbtI enzyme acs.orgrcsb.orgresearchgate.net. Prior structural models, such as PDB 3RV6, had shown a bound Mg²⁺ ion, but it was coordinated by six water molecules and interacted only indirectly with the enzyme and an inhibitor, a situation not believed to represent the physiological binding mode acs.orgnih.gov. The 6ZA5 structure, however, clearly shows the direct interactions that stabilize the product within the active site before its release, confirming the interaction pattern of salicylate in the active site acs.orgnih.gov.
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6ZA5 | acs.orgrcsb.org |
| Organism | Mycobacterium tuberculosis H37Rv | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.11 Å | rcsb.org |
| Classification | LYASE | rcsb.org |
Magnesium salicylate is classified as a nonsteroidal anti-inflammatory drug (NSAID) patsnap.comdrugs.com. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 patsnap.compatsnap.com. Upon entering the body, magnesium salicylate is metabolized to its active form, salicylic acid patsnap.com. Salicylic acid then proceeds to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. By blocking prostaglandin production, it effectively reduces inflammation, pain, and fever patsnap.com.
In the context of the salicylate-producing enzyme MbtI, research has focused on finding inhibitors of this enzyme for therapeutic purposes against tuberculosis acs.orgnih.govnih.gov. Studies have identified potent competitive inhibitors of MbtI acs.orgunimi.itnih.gov. Interestingly, structural analyses of these inhibitors bound to MbtI have revealed that some bind in an unexpected Mg²⁺-independent manner acs.orgnih.govnih.gov. This highlights the complexity of the enzyme-inhibitor interactions, where the role of the magnesium cofactor is not always straightforward and can vary depending on the specific ligand unimi.it. The development of these inhibitors is a promising avenue for the rational design of new antitubercular agents acs.orgunimi.itnih.govnih.gov.
Cyclooxygenase-Independent Molecular Actions of Salicylates
Free Radical Scavenging Mechanisms
Salicylates are recognized for their antioxidant capabilities, particularly their ability to function as effective scavengers of free radicals. researchgate.netnih.gov A primary mechanism in this regard is the scavenging of the highly reactive hydroxyl radical (OH•). researchgate.netnih.govnih.gov Research has shown that both salicylic acid and aspirin (B1665792) can be decarboxylated by hydroxyl free radicals. nih.gov Studies using stimulated human granulocytes, which produce hydroxyl radicals, found that these cells rapidly oxidized salicylate substrates at pharmacological concentrations. nih.gov The rate of oxidation of salicylic acid was observed to be 16-fold higher than that of its parent compound, benzoic acid. nih.gov This pronounced capacity of salicylates to react with and neutralize hydroxyl radicals may be directly related to their anti-inflammatory properties. nih.gov
| Mechanism | Description | Key Findings |
|---|---|---|
| Hydroxyl Radical (OH•) Scavenging | Direct reaction with and neutralization of hydroxyl radicals. | Salicylates are rapidly oxidized by OH• produced by stimulated granulocytes. nih.gov The rate of salicylic acid oxidation is significantly higher than that of benzoic acid. nih.gov |
| Chelation of Transition Metals | Binding to transition metal ions, which can catalyze the formation of free radicals. | Chelation of transition metals has been suggested as one of the antioxidant mechanisms of salicylates. researchgate.netnih.goveurekaselect.com |
Inhibition of Reactive Oxygen Species Production
Beyond scavenging existing free radicals, salicylates can also modulate cellular processes to inhibit the generation of reactive oxygen species (ROS). One of the proposed mechanisms is the inhibition of the neutrophil oxidative burst, a key process in inflammation where neutrophils release a large amount of ROS. researchgate.netnih.goveurekaselect.com However, the relationship between salicylic acid and ROS is complex and can be concentration-dependent. nih.govfrontiersin.org While some studies in plant mitochondria show that salicylic acid can induce ROS production, particularly at high concentrations, other findings highlight its antioxidant role. nih.govfrontiersin.org In certain bacterial contexts, salicylate has been found to induce ROS formation. nih.gov Conversely, studies on stimulated granulocytes have shown that salicylic acid, even at high concentrations, did not impair the production of superoxide (O2−) or hydrogen peroxide (H2O2), suggesting its primary antioxidant action in that model is scavenging rather than inhibiting production. nih.gov
Modulation of Specific Molecular Pathways (e.g., PI3K/AKT/mTOR)
Salicylates have been shown to modulate key intracellular signaling pathways involved in cell growth, proliferation, and survival. Research indicates that salicylate derivatives have an inhibitory effect on the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. researchgate.net The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of essential cellular functions. nih.govnih.govwikipedia.org Its dysregulation is associated with a variety of pathological conditions. nih.gov The pathway is initiated by the activation of PI3K, which in turn activates Akt. wikipedia.org Akt then influences numerous downstream targets, including mTOR, to control processes like cell proliferation, apoptosis, and metabolism. nih.govnih.gov
| Pathway Component | General Function |
|---|---|
| PI3K (Phosphatidylinositol-3-kinase) | A family of kinases that phosphorylate lipid-based secondary messengers upon activation by cell surface receptors. frontiersin.org |
| Akt (Protein Kinase B) | A serine/threonine kinase that is a key downstream effector of PI3K, regulating processes like cell survival, growth, and proliferation. nih.gov |
| mTOR (Mammalian Target of Rapamycin) | A serine/threonine kinase located downstream of the PI3K/Akt pathway that forms two distinct protein complexes (mTORC1 and mTORC2) to regulate cell growth, metabolism, and proliferation. nih.gov |
Interactions with NF-κB Pathway Components
A significant COX-independent mechanism of salicylate action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. nih.govnih.gov Studies have shown that both sodium salicylate and aspirin can inhibit the activation of NF-κB. nih.gov This inhibition is achieved by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB degradation, salicylates ensure that NF-κB remains in its inactive state in the cytosol, thereby blocking the transcription of pro-inflammatory genes. nih.gov Some research indicates that this inhibition of inflammatory prostanoid production by salicylate is independent of its effects on NF-κB, suggesting multiple, distinct molecular actions. multiscreensite.com
| Component | Role in Pathway | Effect of Salicylate |
|---|---|---|
| NF-κB (Nuclear Factor-kappa B) | A transcription factor that, upon activation, moves to the nucleus to induce the expression of pro-inflammatory genes. nih.gov | Activation is inhibited by salicylate. nih.gov |
| IκB (Inhibitor of κB) | An inhibitory protein that binds to NF-κB, retaining it in the cytoplasm in an inactive state. nih.gov | Salicylate prevents the degradation of IκB. nih.gov |
Protein Binding Studies of Salicylate (in vitro)
In vitro studies have been conducted to characterize the binding of salicylate to plasma proteins. Research using ultrafiltration techniques at room temperature has explored these binding characteristics. nih.gov One study comparing an in vitro ultracentrifugation method with an in vivo ultrafiltration method in 29 healthy subjects found a highly significant correlation between the two techniques for measuring salicylate protein binding. nih.gov The results from the in vitro method showed that an average of 81.6% (± 11.3% SD) of salicylate was bound to plasma proteins. nih.gov Another study noted that the removal of lipid-soluble substances from plasma resulted in changes to the binding characteristics, allowing more moles of salicylate to be bound per mole of protein. nih.gov Despite these changes, the equilibrium constant for the in vitro salicylate binding was found to be identical for both delipidated and untreated plasma. nih.gov
| Study Parameter | Finding | Methodology |
|---|---|---|
| Percentage of Protein Binding | 81.6% (± 11.3% SD) | In vitro ultracentrifugation nih.gov |
| Effect of Delipidation | Increased the number of moles of salicylate that could be bound per mole of protein. | Ultrafiltration nih.gov |
| Equilibrium Constant | Identical for delipidated and untreated plasma in in vitro studies. | Ultrafiltration nih.gov |
Degradation Pathways and Stability Studies of Magnesium Salicylate
Thermal Decomposition Kinetics and Mechanisms
The thermal stability of magnesium salicylate (B1505791) has been investigated using thermoanalytical techniques to understand its decomposition kinetics and the resulting products.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in studying the thermal decomposition of magnesium salicylate. slideshare.net These methods measure changes in mass and heat flow as a function of temperature, respectively. nih.gov
Studies using simultaneous TG-DTA show that the decomposition of magnesium salicylate in air is a multi-step process. researchgate.netakjournals.com The initial phase typically involves dehydration, followed by the decomposition of the anhydrous salt. For magnesium salicylate tetrahydrate, the first mass loss, corresponding to dehydration, occurs between 100–150°C. The subsequent decomposition of the salicylate ligand happens in a higher temperature range, from 250–400°C.
One study identified a two-stage decomposition process for magnesium salicylate. researchgate.net The kinetics of the first decomposition step were analyzed using methods such as the Friedman and Flynn-Wall-Ozawa (FWO) models to determine the activation energy. researchgate.net The results from this kinetic analysis provide insight into the stability of the compound and the energy required to initiate its breakdown. researchgate.net
Another investigation into the thermal decomposition of alkaline earth metal salicylates, including the magnesium salt, also confirmed a multi-step degradation process. akjournals.comakjournals.com The analysis of TG, DTG (Derivative Thermogravimetry), and DTA curves reveals distinct stages of mass loss, each corresponding to specific decomposition events. akjournals.com For instance, the decomposition of magnesium salicylate shows three distinct stages. akjournals.com
The kinetic parameters for the first step of decomposition in air have been calculated, yielding an activation energy (E) of 152.97 kJ/mol. researchgate.net
Table 1: Kinetic Parameters for the First Decomposition Step of Magnesium Salicylate in Air
| Parameter | Value |
|---|---|
| Activation Energy (E) | 152.97 kJ/mol |
| lg(A/S⁻¹) | 10.78 |
| Most Probable Kinetic Model f(α) | (1−α)ⁿ(1 +Kcatα) |
| n | 0.691 |
| Kcat | 1.3048 |
Data sourced from ResearchGate. researchgate.net
The thermal degradation of magnesium salicylate ultimately leads to the formation of magnesium oxide (MgO) as the final solid residue. google.com When magnesium salicylate trihydrate is calcined at 500°C, the resulting white powder is identified as face-centered cubic MgO. google.com Analysis of the decomposition process of various alkaline earth metal salicylates showed that one intermediate product was isolated and identified during the breakdown of the magnesium salt. akjournals.comakjournals.com
During a fire or under conditions of thermal decomposition, magnesium salicylate can generate irritating and highly toxic gases, which include carbon oxides. aksci.comfishersci.nl The final solid decomposition products are magnesium oxides. aksci.com
Table 2: Identified Thermal Decomposition Products of Magnesium Salicylate
| Condition | Product |
|---|---|
| Calcination at 500°C | Magnesium Oxide (MgO) |
| Combustion | Carbon Oxides, Magnesium Oxides |
Data sourced from Google Patents google.com and AK Scientific, Inc. aksci.com
Chemical Degradation Studies
The chemical stability of magnesium salicylate is influenced by factors such as hydrolysis and oxidation, which can degrade the salicylate moiety.
The salicylate component of magnesium salicylate is susceptible to hydrolysis. The degradation of polylactide, for instance, is accelerated by salicylate additives, occurring primarily through ester hydrolysis which is autocatalyzed by the resulting carboxylic acid end groups. acs.org Studies on other salicylate salts, such as choline (B1196258) salicylate, have shown susceptibility to hydrolytic degradation in aqueous solutions, particularly under alkaline conditions. nih.gov
The hydrolysis of a spiroborate ester complex containing salicylic (B10762653) acid demonstrated that the rate of hydrolysis increases with both temperature and the percentage of water in the medium, following first-order kinetics. orientjchem.org This suggests that the stability of the salicylate ester linkage is sensitive to aqueous environments. orientjchem.org The degradation of salicortinoids, which are salicylate-containing compounds, can be initiated by cleavage via foliar esterases or under alkaline conditions. researchgate.net
Magnesium salicylate can undergo oxidative degradation. In lubricating oils, acidic by-products from combustion can cause oxidation and subsequent degradation of magnesium salicylate detergents. google.com
Stress testing of the related compound choline salicylate in an oxidative environment (hydrogen peroxide) resulted in the formation of specific degradation products. nih.gov The primary identified products of this oxidative stress were 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. nih.gov Phenol and pyrocatechol (B87986) are also recognized as potential oxidation and photodegradation products of salicylic acid. nih.gov
Table 3: Identified Oxidative Degradation Products of Salicylate
| Degradation Product |
|---|
| 2,3-dihydroxybenzoic acid |
| 2,5-dihydroxybenzoic acid |
| Phenol |
| Pyrocatechol |
Data sourced from Molecules. nih.gov
The salicylate moiety is subject to enzymatic degradation by various microorganisms. This is a key process in the natural breakdown of salicylic acid. ontosight.ai Bacteria, in particular, have developed specific pathways to metabolize salicylate. mdpi.com
One major pathway involves the hydroxylation of salicylic acid to either catechol or gentisic acid. mdpi.com Salicylate 1-monooxygenase, an enzyme found in microorganisms, catalyzes the conversion of salicylic acid into gentisic acid. ontosight.ai This reaction is a critical step in the catabolism of salicylic acid. ontosight.ai
In some bacteria like Pseudomonas sp., a gene cluster is responsible for the degradation of salicylate. nih.gov These genes encode enzymes such as salicylate 1-hydroxylase, which initiates the pathway, often leading to the formation of catechol. nih.gov The catechol is then further broken down via ring cleavage. nih.gov Similarly, Streptomyces species can degrade salicylate through a pathway involving intermediates like salicylyl-CoA and gentisate. researchgate.net
Table 4: Key Enzymes and Intermediates in Enzymatic Salicylate Degradation
| Enzyme/Intermediate | Role in Degradation Pathway |
|---|---|
| Salicylate 1-monooxygenase | Converts salicylic acid to gentisic acid. ontosight.ai |
| Salicylate 1-hydroxylase | Converts salicylate to catechol. nih.gov |
| Gentisic acid | Key intermediate in one degradation pathway. mdpi.com |
| Catechol | Key intermediate in another degradation pathway. mdpi.com |
Influencing Factors on Stability
The chemical stability of magnesium salicylate is a critical parameter influencing its quality, efficacy, and shelf-life. The degradation of the salicylate moiety is susceptible to several environmental factors, including temperature, moisture, light, and pH. Understanding these factors is essential for developing stable pharmaceutical formulations.
Heat (Thermal Stability)
Thermal decomposition studies, often conducted using thermogravimetry (TG) and differential thermal analysis (DTA), reveal that the degradation of magnesium salicylate in air is a multi-step process. researchgate.netakjournals.com The initial stage typically involves dehydration, where bound water molecules are lost at temperatures between 100–150°C. This is followed by the decomposition of the salicylate ligand itself, which has been observed to occur in distinct stages.
One study identified the first major decomposition step occurring between 150–250°C. researchgate.net A subsequent stage of decomposition occurs at higher temperatures, ranging from 300–400°C. researchgate.net Research on various alkaline earth metal salicylates, including magnesium salicylate, has shown that the decomposition process involves the formation of intermediate products before ultimately yielding magnesium oxide (MgO) at temperatures above 500°C as the final residue. akjournals.com The kinetic analysis of the first decomposition step for magnesium salicylate powder in air determined an activation energy (Ea) of 152.97 kJ/mol. researchgate.net
Moisture (Hydrolytic Stability)
The presence of moisture can facilitate the hydrolysis of salicylates. hec.gov.pk While specific hydrolytic stability data for magnesium salicylate is limited, studies on related compounds like esters of salicylic acid show that hydrolysis can occur under both acidic and basic conditions, particularly when heated. miracosta.edu This process breaks the compound down into its constituent parts. For instance, the hydrolysis of methyl salicylate yields salicylic acid and methanol (B129727). miracosta.edu In the context of solid-state formulations, moisture can significantly accelerate degradation. Studies on aspirin (B1665792), a related salicylate, have demonstrated that its decomposition in the presence of moisture is a critical factor affecting stability. hec.gov.pk For magnesium salicylate, proper packaging that protects against moisture is crucial to prevent degradation and maintain product integrity during storage. justdial.com
Light (Photostability)
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of the salicylate molecule. Research on salicylic acid, the active component of magnesium salicylate, shows that it undergoes direct photolysis when irradiated with UVB light. tandfonline.com The degradation process is often studied under various conditions to understand its kinetics, which typically follow pseudo-first-order reaction patterns. nih.gov
The rate of photodegradation can be influenced by the surrounding chemical environment. For example, the presence of photosensitizers like titanium dioxide (TiO2), a common ingredient in sunscreens, can enhance the photodegradation of salicylic acid. tandfonline.combrazilianjournals.com.br The degradation of salicylic acid under UV irradiation can lead to the formation of intermediates such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.comnih.gov Studies on choline salicylate, another salt, have also identified it as photolabile in solution, further underscoring the light sensitivity of the salicylate moiety. nih.gov
pH
The pH of an aqueous environment is a critical factor affecting the stability of salicylates. The rate of degradation is often pH-dependent. researchgate.net For salicylic acid, an increase in pH has been shown to enhance its photodegradation. tandfonline.com The stability of aspirin, for example, is optimal in acidic conditions (around pH 3) and decreases significantly in neutral to alkaline environments where hydrolysis is catalyzed. researchgate.net The ionization state of the salicylate molecule changes with pH, which in turn can alter its susceptibility to degradation pathways like hydrolysis and oxidation. researchgate.net For instance, the adsorption and, by extension, the stability of salicylic acid on certain materials have been shown to be weakest at higher pH levels. acs.org Therefore, controlling the pH is a key strategy in formulating stable liquid preparations containing salicylates.
Interactive Data Table: Factors Influencing Magnesium Salicylate Stability
| Influencing Factor | Condition | Observation/Effect | Primary Degradation Pathway | Source(s) |
| Heat | 100–150°C | Loss of water of hydration (dehydration). | Dehydration | |
| 150–250°C | First stage of thermal decomposition of the salicylate ligand. | Thermal Decomposition | researchgate.net | |
| >500°C | Formation of magnesium oxide as the final residue. | Complete Decomposition | akjournals.com | |
| Light (UV) | UVB Irradiation | Direct photolysis of the salicylate moiety. | Photodegradation | tandfonline.com |
| Presence of TiO₂ | Enhanced photodegradation rate. | Photocatalysis | tandfonline.combrazilianjournals.com.br | |
| Moisture | Presence of Water | Can accelerate degradation, particularly in the solid state. | Hydrolysis | hec.gov.pk |
| pH | Increasing pH | Enhanced photodegradation of salicylic acid. | Photodegradation | tandfonline.com |
| Alkaline pH | Increased rate of hydrolysis for related salicylates (e.g., aspirin). | Hydrolysis | researchgate.net |
Advanced Analytical Methodologies for Magnesium Salicylate and Salicylates
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of salicylates, offering high resolution and specificity. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the determination of salicylic (B10762653) acid and its derivatives in various samples, including pharmaceutical dosage forms and biological fluids. nih.govnih.gov This technique offers specificity and sensitivity, making it a preferred choice in pharmaceutical analysis. turkjps.org
Reverse-phase HPLC (RP-HPLC) is a common approach. For instance, a validated RP-HPLC method for methyl salicylate (B1505791) in a cream formulation used an isocratic mobile phase of methanol (B129727) and water (65:35, v/v) with 1.0% acetic acid on a Lichrosorb C8 column, with detection at 304 nm. turkjps.org This method demonstrated excellent linearity over a concentration range of 25-175 µg/mL. turkjps.org In another study, salicylic acid in plasma and saliva was quantified using reverse-phase HPLC on a Spherisorb ODS-2 column with a mobile phase of methanol, water, and acetic acid, and UV detection at 237 nm. nih.gov
HPLC methods can also be tailored for the simultaneous analysis of multiple compounds. For example, aspirin (B1665792) and salicylic acid have been quantified in bulk and tablet forms using a C18 column and a mobile phase of water, acetonitrile (B52724), and acetic acid (40:59:01, v/v/v) with detection at 260 nm. japsonline.com Similarly, a method for the simultaneous determination of aspirin and its impurity, salicylic acid, in tablets utilized a C18 stationary phase with a mobile phase of acetonitrile and water (10:90 v/v) and detection at 254 nm. innovareacademics.in
The following table summarizes the key parameters of selected HPLC methods for salicylate analysis:
| Analyte(s) | Matrix | Column | Mobile Phase | Detection Wavelength | Reference |
| Methyl salicylate | Medicated Cream | Lichrosorb C8 | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid | 304 nm | turkjps.org |
| Salicylic acid | Plasma, Saliva | Spherisorb ODS-2 | Methanol:Water:Acetic Acid | 237 nm | nih.gov |
| Aspirin, Salicylic acid | Bulk, Tablets | Phenomex C18 | Water:Acetonitrile:Acetic Acid (40:59:01, v/v/v) | 260 nm | japsonline.com |
| Aspirin, Salicylic acid | Tablets | C18 | Acetonitrile:Water (10:90 v/v) | 254 nm | innovareacademics.in |
| Salicylic acid, Salicin | Natural Products | Not specified | Not specified | Fluorescence (Ex: 310 nm, Em: 450 nm) | farmaciajournal.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, provide enhanced selectivity and sensitivity, making them invaluable for analyzing complex biological and environmental samples. These techniques are particularly useful for the simultaneous determination of multiple analytes and for detecting low concentrations. jst.go.jprrml.ro
For instance, a rapid and sensitive LC-MS/MS method was developed for the simultaneous quantification of aspirin, salicylic acid, and other compounds in human plasma. longdom.org This method utilized a polarity switch for the detection of different analytes. longdom.org Another LC-MS/MS method was developed for the determination of salicylic acid in animal feed, demonstrating good linearity and recovery. researchgate.netnih.govnih.gov The analyte was extracted with 0.1% hydrochloric acid in methanol and detected using negative electrospray tandem mass spectrometry. researchgate.netnih.gov
In the analysis of aspirin in plasma, LC-MS is used to measure the concentration of its active metabolite, salicylic acid. google.com The MS/MS spectrum of salicylic acid in one study showed a precursor ion (Q1) at approximately 137 m/z and product ions (Q3) at approximately 93 and 65 m/z. google.com
A summary of LC-MS methods for salicylates is presented in the table below:
| Analyte(s) | Matrix | Ionization Mode | Key Findings | Reference |
| Salicylic acid, Acetaminophen, Theophylline (B1681296), etc. | Serum | Electrospray Ionization (Negative for Salicylic Acid) | Quantitation range for salicylic acid: 5-100 µg/ml. | jst.go.jp |
| Aspirin, Salicylic acid, Rosuvastatin, etc. | Human Plasma | Polarity Switch | Simultaneous quantification of multiple analytes. | longdom.org |
| Salicylic acid | Feed | Negative Electrospray | LOD: 0.02 mg/kg, LOQ: 0.05 mg/kg. | researchgate.netnih.gov |
| Aspirin, Salicylic acid | Plasma | Not specified | Salicylic acid Q1: ~137 m/z, Q3: ~93 and 65 m/z. | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including salicylates, often after a derivatization step to increase their volatility. mdpi.com This method is known for its high sensitivity and specificity. researchgate.net
A GC-MS method was developed for the simultaneous quantitative analysis of methyl salicylate, ethyl salicylate, and salicylic acid in biological fluids. sigmaaldrich.com The process involved extraction with chloroform (B151607) and derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). sigmaaldrich.com Another study developed a rapid and sensitive GC-MS method for determining salicylic acid in plant tissues, which also utilized BSTFA for derivatization. researchgate.net
GC-MS has also been applied to the analysis of salicylic acid and related compounds in various matrices, including human skin samples and cosmetic emulsions, where deuterium-labeled internal standards were used for accurate quantification. researchgate.net Furthermore, GC-MS has been employed for the simultaneous determination of four phytohormones, including salicylic acid and methyl salicylate, in plant leaves. doaj.org
Key aspects of selected GC-MS methods for salicylate analysis are highlighted below:
| Analyte(s) | Matrix | Derivatizing Agent | Key Findings | Reference |
| Methyl salicylate, Ethyl salicylate, Salicylic acid | Biological Fluids | BSTFA | Validated for quantitative analysis. | sigmaaldrich.com |
| Salicylic acid | Plant Tissues | BSTFA | Sensitive method with a limit of detection of 10 ng/g fresh weight. | researchgate.net |
| Salicylic acid, Hydroquinone | Human Skin, Cosmetic Emulsions | BSTFA + 1% TMCS | LOQ of 50 ng/ml for salicylic acid. | researchgate.net |
| Salicylic acid, Jasmonic acid, Methyl salicylate, Methyl jasmonate | Plant Leaves | Not specified | Simultaneous determination of four phytohormones. | doaj.org |
| Benzyl salicylate, Benzyl cinnamate | Propolis | None specified | Quantitative analysis of allergenic esters. | acs.org |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of salicylates, particularly in pharmaceutical preparations.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. For salicylates, this often involves a color-forming reaction to produce a complex that can be measured in the visible region.
A common method involves the reaction of salicylate with ferric ions (Fe³⁺) to form a colored complex. google.comresearchgate.net Based on this reaction, a method was developed for determining salicylic acid and its derivatives in propellants, which showed a good linear relationship between content and absorbency. researchgate.net Another spectrophotometric method for determining salicylates in urine uses 3-methylbenzthiazolinone-2-hydrazone in the presence of an oxidizing agent, with Beer's law obeyed in the concentration range of 0–1.6 µg/ml. journalspub.info
In a study for the estimation of methyl salicylate in a transdermal patch, the maximum absorbance was found at 270 nm, with a linear range of 2-45 μg/ml. ijcrt.org For the simultaneous assay of aspirin and salicylic acid, absorbance maxima were observed at 226 nm and 296 nm, respectively, in a solvent of acetonitrile and water. innovareacademics.in
The table below details parameters of various UV-Visible spectrophotometric methods:
| Analyte(s) | Reagent/Method | Wavelength (nm) | Linear Range | Reference |
| Salicylate | Ferric ions | Not specified | Not specified | google.comresearchgate.net |
| Salicylates | 3-Methylbenzthiazolinone-2-hydrazone | Not specified | 0–1.6 µg/ml | journalspub.info |
| Methyl salicylate | Direct UV | 270 nm | 2-45 μg/ml | ijcrt.org |
| Aspirin, Salicylic acid | Direct UV | 226 nm (Aspirin), 296 nm (Salicylic acid) | 0.05-20 µg/ml (Aspirin), 0.02-8 µg/ml (Salicylic acid) | innovareacademics.in |
| Sodium salicylate | Diazotized para-amino benzoic acid | 452 nm | 2–30μg.ml–1 | medcraveonline.com |
Electrochemical Detection Methods
Electrochemical methods provide a sensitive and often low-cost approach for the determination of electroactive compounds like salicylic acid. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Various electrochemical sensors have been developed for the detection of salicylic acid and its derivatives. One such sensor utilized a modified carbon paste electrode with CuO-SWCNTs and an ionic liquid for the determination of salicylic acid, achieving a wide concentration range of 1.0 nM – 230 μM using differential pulse voltammetry. benthamdirect.com Another approach involved the use of a gold nanoparticle-modified screen-printed carbon electrode for the highly sensitive detection of methyl salicylate. rsc.org This sensor demonstrated a 35-fold better sensitivity than an unmodified electrode. rsc.org
Electrochemical methods can also be used for the indirect determination of compounds. For example, acetylsalicylic acid can be determined by its hydrolysis to salicylic acid, which is then detected electrochemically. mdpi.comresearchgate.net Ratiometric electrochemical sensors have also been developed to enhance accuracy and reliability by using an internal reference signal. rsc.orgnih.gov
The following table summarizes different electrochemical methods for salicylate detection:
| Analyte(s) | Electrode Type | Technique | Key Findings | Reference |
| Salicylic acid | Modified Carbon Paste Electrode (MPE/CuO-SWCNTs/HMICl) | Differential Pulse Voltammetry (DPV) | Concentration range: 1.0 nM – 230 μM. | benthamdirect.com |
| Methyl salicylate | Gold Nanoparticle Modified Screen Printed Carbon Electrode (AuNP–SPCE) | Cyclic Voltammetry, DPV | 35 times better sensitivity than SPCE. | rsc.org |
| Acetylsalicylic acid (indirectly as Salicylic acid) | Carbon Paste Electrode (CPE), Graphite Pencil Electrode (GPE) | Square Wave Voltammetry (SWV) | Detection limit of 1.3 ng/ml for salicylic acid. | mdpi.comresearchgate.net |
| Salicylic acid | Cu-MOF and Carbon Black on Screen-Printed Electrode (SPE) | Ratiometric Electrochemical Sensing | Low limit of detection (12.50 μM). | rsc.orgnih.gov |
| Salicylate | Salicylate hydroxylase enzyme biosensor | Amperometry | Detection in the presence of NADH and oxygen. | scielo.br |
Emerging Research Areas and Future Perspectives in Magnesium Salicylate Chemistry
Role of Magnesium Salicylate (B1505791) in Material Science (e.g., as precursors)
The utility of magnesium salicylate is expanding beyond its traditional applications into the realm of material science, where it shows promise as a precursor for various materials. ambeed.com Metal-organic frameworks (MOFs) and other coordination polymers are a key area of this research. The inherent structure of magnesium salicylate, with its organic salicylate ligand and magnesium metal center, makes it an ideal building block for creating porous, crystalline materials. These materials are being investigated for applications in gas storage, separation, and catalysis.
Recent research has also explored the use of heterobimetallic bismuth-transition metal salicylate complexes as molecular precursors for ferroelectric materials. acs.org Although this research does not directly involve magnesium, it highlights the potential of salicylate-based complexes in the synthesis of advanced functional materials. The thermal decomposition of these complexes has been shown to yield the corresponding oxides, suggesting a pathway to produce heterobimetallic oxides with specific properties. acs.org This approach could potentially be adapted for magnesium-containing systems.
Furthermore, a solvent-free synthesis method for magnesium salicylate using ball milling has been developed. This mechanochemical approach is not only more environmentally friendly by eliminating aqueous waste but also yields anhydrous magnesium salicylate directly with a 60% reduction in energy input. This efficient synthesis method could facilitate the wider use of magnesium salicylate as a precursor in various material science applications.
Design of Novel Salicylate-Based Metal Complexes
The design and synthesis of novel metal complexes based on salicylate and its derivatives represent a vibrant area of research. Salicylic (B10762653) acid and its related compounds are versatile ligands that can coordinate with a wide range of metal ions, leading to complexes with diverse structures and properties. slideshare.netcapes.gov.br
One area of focus is the development of macrocyclic and tripodal ligands incorporating salicylate-type binding groups. capes.gov.bracs.org For instance, new ligands such as TRENIAM and the macrobicyclic TRENSAM have been synthesized using 2-hydroxyisophthalic acid. capes.gov.bracs.org The coordination chemistry of these ligands with various metal ions, including iron and gallium, has been investigated, revealing complex structures in both solid-state and solution. capes.gov.bracs.org These studies provide insights into how the ligand framework can influence the geometry and stability of the resulting metal complexes.
Another research direction involves the synthesis of mixed-ligand metal complexes. For example, transition metal complexes incorporating both salicylic acid and 1,10-phenanthroline (B135089) have been synthesized and characterized. bioline.org.brresearchgate.net These studies demonstrate that salicylic acid can act as a chelating agent, coordinating through the oxygen atoms of the hydroxyl and carboxylic groups. bioline.org.br The resulting mixed-ligand complexes have shown potential as antimicrobial agents. bioline.org.brresearchgate.net
Furthermore, salicylate-based compounds are being designed and synthesized as inhibitors for enzymes like methionine aminopeptidase (B13392206) (MetAP). nih.govnih.gov By modifying the salicylate scaffold, researchers aim to develop potent and selective inhibitors with potential antibacterial activity. nih.govnih.gov
Advanced Characterization Techniques in Coordination Chemistry
The comprehensive understanding of novel magnesium salicylate and other salicylate-based metal complexes relies heavily on advanced characterization techniques. These methods provide detailed information about the electronic structure, bonding, and three-dimensional arrangement of atoms within the complexes.
Spectroscopic and Crystallographic Techniques:
X-ray Crystallography: This technique is crucial for determining the precise solid-state structure of metal complexes, including bond lengths and angles. orientjchem.org For example, it has been used to characterize the structures of ferric and gallium complexes with novel salicylate-based ligands. capes.gov.bracs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of diamagnetic complexes in solution. orientjchem.org For instance, 1H NMR has been used to show that metal complexes of macrobicyclic TRENSAM retain an asymmetric structure in solution. capes.gov.bracs.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the salicylate ligand to the metal center by observing shifts in the vibrational frequencies of functional groups like C=O and O-H. bioline.org.brorientjchem.org
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complex. orientjchem.org
Other Important Techniques:
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the complexes. orientjchem.org
Conductivity Measurements: These measurements can help in characterizing coordination compounds in organic solvents. tandfonline.com
Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data, providing deeper insights into the electronic structure and bonding of coordination compounds. orientjchem.org
Interdisciplinary Approaches in Magnesium Salicylate Research
The study of magnesium salicylate is increasingly benefiting from interdisciplinary collaborations, bringing together expertise from chemistry, biology, medicine, and material science. This integrated approach is crucial for unlocking the full potential of this compound.
In the context of drug development, collaborations between chemists and biologists are essential for designing and evaluating new salicylate-based therapeutic agents. For instance, the development of salicylate-based MetAP inhibitors involves synthetic chemistry, enzymology, and microbiology to create and test new antibacterial compounds. nih.gov
The investigation of magnesium salicylate in material science also necessitates an interdisciplinary approach. Chemists synthesize and characterize new materials, while physicists and engineers evaluate their properties and potential applications in areas like electronics and energy storage. ambeed.com
Furthermore, research into the biological roles of magnesium and salicylates often involves teams of clinicians, dietitians, and biochemists. nih.gov For example, studies on the effects of dietary interventions with magnesium and salicylate intake require a comprehensive approach that includes clinical examinations, biochemical analyses, and dietary assessments. nih.gov Such collaborations are vital for translating fundamental chemical knowledge into practical applications that can address challenges in health and technology. arizona.edu
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying magnesium salicylate in pharmaceutical formulations?
- Methodological Answer : The USP 36 protocol specifies a UV-spectrophotometric method using salicylic acid as a reference standard. The formula incorporates molecular weights of anhydrous magnesium salicylate (298.54 g/mol) and salicylic acid (276.24 g/mol) to calculate equivalence. Researchers should prepare a standard solution of USP Salicylic Acid RS and compare absorbance (AU/AS) to ensure accuracy .
Q. How is the therapeutic equivalence of magnesium salicylate determined relative to other salicylate salts (e.g., sodium salicylate)?
- Methodological Answer : Equivalence is calculated based on the active moiety (salicylic acid). For example, magnesium salicylate tetrahydrate (74.5% salicylic acid) requires 377 mg to match 325 mg of anhydrous sodium salicylate (86.3% salicylic acid). Researchers must account for hydration state and molecular weight differences using stoichiometric adjustments .
Q. What toxicological safety assessments are foundational for magnesium salicylate in preclinical studies?
- Methodological Answer : The 2003 ILSI workshop outlines a tiered approach: acute toxicity (LD50), subchronic exposure (90-day rodent studies), and genotoxicity assays (Ames test, chromosomal aberration). Comparative data with other salicylates (e.g., methyl salicylate) are critical for contextualizing safety margins .
Advanced Research Questions
Q. How can D-optimal mixture design optimize magnesium salicylate tablet formulations while addressing physical constraints (e.g., hardness, disintegration time)?
- Methodological Answer : D-optimal design minimizes experiments by constraining excipient ratios (e.g., binder, disintegrant) to 0–94.8% of the total mass. Response surface models predict optimal mixtures, validated via hardness and disintegration tests. This method is scalable and robust for industrial translation .
Q. What methodologies resolve contradictions in reported salicylate absorption variability across human studies?
- Methodological Answer : Variability arises from individual metabolic differences (e.g., CYP450 polymorphisms) and analytical techniques. Controlled studies should standardize assays (e.g., HPLC-MS for serum salicylate) and stratify cohorts by genetic/metabolic profiles. Cross-validation with urinary salicylurate levels can reduce data noise .
Q. How do pharmacokinetic models account for rebound toxicity in magnesium salicylate overdose scenarios?
- Methodological Answer : Rebound toxicity is modeled using multi-compartment kinetics, emphasizing tissue redistribution and pH-dependent renal excretion. Alkalinization (IV sodium bicarbonate) and aggressive electrolyte repletion (K+, Mg²⁺) are simulated to enhance clearance. Hemodialysis parameters (e.g., flow rate, membrane type) are optimized via toxicity thresholds .
Q. What comparative toxicogenomic approaches differentiate magnesium salicylate from other NSAIDs in long-term safety profiles?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of hepatocyte and renal cell lines exposed to equimolar salicylates identifies unique gene signatures (e.g., oxidative stress markers). Dose-response curves and benchmark dose (BMD) modeling quantify differential toxicity, validated via histopathology in chronic rodent studies .
Q. How does magnesium salicylate’s chelation behavior influence its stability and bioavailability in novel drug delivery systems?
- Methodological Answer : Magnesium’s Lewis acidity facilitates coordination with polymers (e.g., alginate), altering release kinetics. Researchers use Franz diffusion cells to compare transdermal flux with other salts (e.g., sodium salicylate). Stability is assessed via accelerated aging tests (40°C/75% RH) and HPLC degradation profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
